![molecular formula C28H44N2O8S B1674831 6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid CAS No. 83851-42-7](/img/structure/B1674831.png)
6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Übersicht
Beschreibung
The compound “6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid” is a natural product found in Homo sapiens . It is also known by the synonyms Leukotriene F4 and LTF4 . The molecular formula is C28H44N2O8S and it has a molecular weight of 568.7 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a long carbon chain with multiple double bonds, a sulfanyl group attached to a carboxyethyl group, and an amino-carboxybutanoyl group . The compound has four defined atom stereocenters .Physical and Chemical Properties Analysis
The compound has a molecular weight of 568.7 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 23 . The exact mass and monoisotopic mass of the compound are 568.28183754 g/mol . The topological polar surface area is 213 Ų . The compound has a heavy atom count of 39 .Wissenschaftliche Forschungsanwendungen
Metabolism and Biotransformation
Research indicates the complex metabolism and disposition pathways of compounds structurally related to the queried chemical, highlighting their potential impacts on human health and the environment. For example, studies on the metabolism of γ-aminobutyric acid type A receptor agonists in humans show intricate pathways of biotransformation, involving oxidative deamination and further metabolic modifications, which can influence the efficacy and safety of pharmaceuticals based on such structures (Shaffer et al., 2008).
Environmental Persistence and Human Exposure
Research on polyfluoroalkyl phosphoric acid diesters and other fluorinated materials in human sera, wastewater sludge, and paper fibers shows the environmental persistence and human exposure routes of sulfur-containing and fluorinated compounds. These studies underscore the need for understanding the environmental fate and human health impacts of such chemicals, which could be relevant for compounds with similar sulfur and carboxylic functionalities (D’eon et al., 2009).
Nutritional and Health Implications
Investigations into the absorption of hydroxycinnamic acids from high-bran cereal consumption in humans reveal the dietary significance and health implications of phenolic and carboxylic acid-containing compounds. Such research highlights the potential for compounds with carboxylic acid functionalities to influence human health through diet (Kern et al., 2003).
Sensory and Aromatic Compounds
The study of odor detection of carboxylic acids and coffee aroma compounds in humans explores the sensory implications of compounds containing carboxylic and sulfur functionalities. This research provides insights into the roles of such compounds in flavor, fragrance, and sensory perception, which could be relevant for understanding the sensory properties of structurally related chemicals (Miyazawa et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of this compound are the CysLT1 and CysLT2 receptors . These receptors are involved in the signaling of eicosanoids, a class of bioactive lipids that play key roles in various biological processes .
Mode of Action
This compound acts as a partial, selective agonist for the CysLT1 and CysLT2 receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CysLT1 and CysLT2 receptors, initiating a series of biochemical reactions that result in various physiological effects .
Biochemical Pathways
The compound is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways are responsible for the production of eicosanoids from arachidonic acid . The compound’s action on the CysLT1 and CysLT2 receptors affects the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .
Result of Action
The activation of the CysLT1 and CysLT2 receptors by this compound leads to various physiological effects. For instance, it can induce hypotension and bronchoconstriction . These effects are due to the compound’s influence on the production of eicosanoids, which are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid' involves the synthesis of the starting material, 5-hydroxyicosa-7,9,11,14-tetraenoic acid, followed by the addition of a sulfanyl group, the introduction of two carboxylic acid groups, and the addition of an amino group.", "Starting Materials": [ "5-hydroxyicosa-7,9,11,14-tetraenoic acid", "sulfur", "2-bromoethanol", "N,N-dimethylformamide", "diethyl ether", "ethylenediamine", "triethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "4-aminobutanoyl chloride", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "N-hydroxysulfosuccinimide sodium salt", "N,N'-dicyclohexylcarbodiimide", "N,N-diisopropylethylamine", "N,N-dimethylaminopyridine", "diisopropylethylamine", "tri-n-butylamine", "dichloromethane", "ethyl acetate", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Synthesis of 5-hydroxyicosa-7,9,11,14-tetraenoic acid through the Wittig reaction of 5-bromo-2-pentenoic acid with triphenylphosphine and subsequent hydrolysis with sodium hydroxide.", "Formation of the sulfanyl group through the reaction of sulfur with 2-bromoethanol in the presence of N,N-dimethylformamide and diethyl ether.", "Introduction of the first carboxylic acid group through the reaction of the sulfanyl group with ethylenediamine and triethylamine, followed by the reaction with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester.", "Introduction of the second carboxylic acid group through the reaction of 4-aminobutanoyl chloride with the N-hydroxysuccinimide ester in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysulfosuccinimide sodium salt.", "Addition of the amino group through the reaction of the carboxylic acid group with ethylenediamine in the presence of N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine, followed by the reaction with N,N-dimethylaminopyridine and tri-n-butylamine to form the amide bond.", "Final purification through column chromatography using dichloromethane and ethyl acetate as solvents, and recrystallization from methanol or chloroform.", "Neutralization of the final product with sodium hydroxide or hydrochloric acid to obtain the desired compound." ] } | |
CAS-Nummer |
83851-42-7 |
Molekularformel |
C28H44N2O8S |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
PYSODLWHFWCFLV-VJBFNVCUSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5(S)-hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid leukotriene F-4 LTF4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


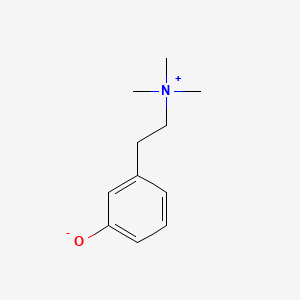
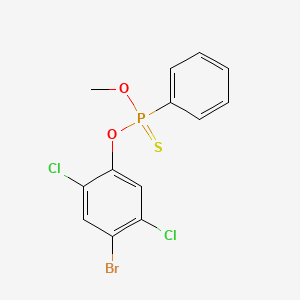
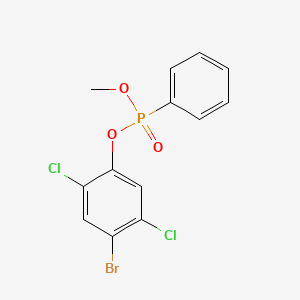
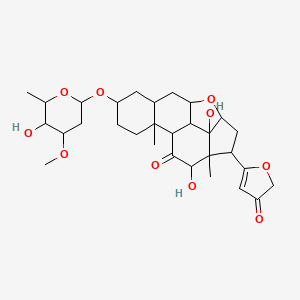

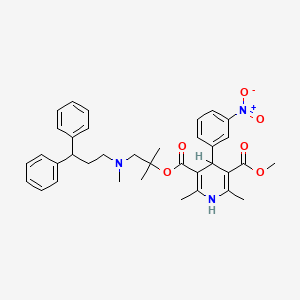
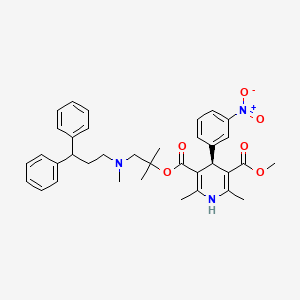
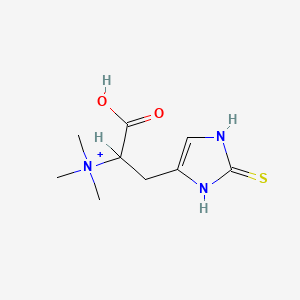


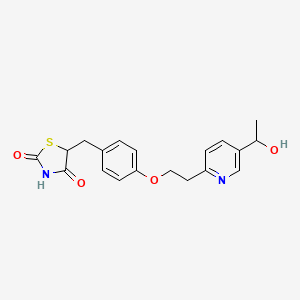


![2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1674768.png)
